Isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate
Description
Isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate is a synthetic ester compound featuring a pyridine core substituted with cyano (-CN), methyl (-CH₃), and trifluoromethyl (-CF₃) groups at positions 3, 6, and 4, respectively. The sulfur atom at position 2 of the pyridine ring forms a thioether linkage to a 3-oxobutanoate moiety, which is esterified with an isopropyl group. While specific biological data are unavailable in the provided evidence, its structural motifs align with agrochemical and pharmaceutical intermediates, particularly those targeting enzyme inhibition via pyridine-based interactions .
Properties
IUPAC Name |
propan-2-yl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O3S/c1-8(2)23-13(22)5-10(21)7-24-14-11(6-19)12(15(16,17)18)4-9(3)20-14/h4,8H,5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCVFTJBSBDDJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)CC(=O)OC(C)C)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate typically involves multi-step organic reactions. A common approach might involve the formation of the pyridinyl sulfanyl moiety through a reaction between a pyridine derivative and a suitable sulfide. Subsequent steps would focus on introducing the cyano group, methyl group, and trifluoromethyl group under controlled conditions to achieve the desired compound. The key challenge in this synthesis is maintaining the integrity of functional groups and achieving the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions for scale-up. This includes the use of automated reactors, precise temperature and pressure control, and efficient purification techniques. The goal is to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate undergoes a variety of chemical reactions, such as:
Oxidation: : This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: : Reduction can yield different reduced forms, including thiol derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify various functional groups, leading to derivatives with altered properties.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Alkyl halides, acyl chlorides under various conditions such as reflux or room temperature.
Major Products Formed
The products formed depend on the type of reaction:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate is used as a starting material for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.
Biology and Medicine
In biological and medicinal research, this compound may be explored for its potential as a pharmacologically active agent. The presence of the pyridinyl and trifluoromethyl groups suggests it could interact with biological targets in unique ways, possibly leading to the development of new drugs.
Industry
Industrially, it might be used in the production of specialty chemicals, agrochemicals, or advanced materials. Its stability and reactivity profile make it a valuable intermediate in the synthesis of high-value products.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate would involve interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, possibly influencing its bioavailability and activity. The cyano group could participate in hydrogen bonding or electrostatic interactions with biological molecules, modulating its effects.
Comparison with Similar Compounds
Ethyl Ester Variant: Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate
Key Differences :
- Ester Group : Replacement of isopropyl with ethyl reduces steric bulk and slightly decreases lipophilicity (logP).
- Molecular Formula : C₁₄H₁₃F₃N₂O₃S vs. C₁₅H₁₅F₃N₂O₃S for the isopropyl variant.
- Synthetic Applications : Ethyl esters are often preferred in early-stage drug development due to easier hydrolysis to active carboxylic acids.
Implications : The ethyl analog may exhibit higher solubility in aqueous media but lower membrane permeability compared to the isopropyl derivative. This trade-off could influence bioavailability in biological systems .
Bicyclic Pyridine Analog: Isopropyl 4-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate
Key Differences :
- Pyridine Core : The pyridine ring is fused with a cyclooctane ring, creating a bicyclic system (hexahydrocycloocta[b]pyridine).
- Saturation : Partial saturation of the bicyclic structure increases conformational flexibility and reduces aromaticity.
Implications : The bicyclic analog may exhibit altered binding kinetics in enzyme interactions due to reduced planarity. Additionally, increased saturation could enhance metabolic stability by shielding reactive sites .
Trifluoromethylpyridine Derivatives in Agrochemicals
Example: Fluazifop-P butyl ester (butyl 2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate) Key Differences:
- Functional Groups: Fluazifop-P features a phenoxypropanoate backbone linked to a trifluoromethylpyridine group, unlike the sulfanyl-butanoate structure of the target compound.
- Application : Fluazifop-P is a herbicide targeting acetyl-CoA carboxylase (ACCase), suggesting that trifluoromethylpyridine derivatives can be tailored for specific enzyme inhibition.
Implications: The presence of the sulfanyl group in the target compound may confer distinct reactivity or binding modes compared to phenoxy-based herbicides .
Structural and Functional Data Table
| Compound Name | CAS RN | Molecular Formula | Key Substituents | Functional Groups |
|---|---|---|---|---|
| Isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate | Not provided | C₁₅H₁₅F₃N₂O₃S | 3-CN, 6-CH₃, 4-CF₃ on pyridine; isopropyl ester | Ester, sulfanyl, ketone |
| Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate | Multiple* | C₁₄H₁₃F₃N₂O₃S | 3-CN, 6-CH₃, 4-CF₃ on pyridine; ethyl ester | Ester, sulfanyl, ketone |
| Isopropyl 4-[(3-cyano-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate | 500270-74-6 | C₁₉H₂₄N₂O₃S | Bicyclic pyridine; isopropyl ester | Ester, sulfanyl, ketone, bicyclic |
| Fluazifop-P butyl ester | 79241-46-6 | C₁₉H₂₀F₃NO₅ | Trifluoromethylpyridine; phenoxypropanoate backbone | Ester, ether, trifluoromethyl |
*Synonyms in include multiple registry numbers (e.g., STK747496, AKOS001721186).
Biological Activity
Isopropyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate is a complex organic compound with significant potential in various biological applications. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Characteristics
- Molecular Formula : C15H16F3N2O2S
- Molecular Weight : 360.4 g/mol
- IUPAC Name : this compound
The compound features a pyridine ring with trifluoromethyl and cyano substituents, which contribute to its unique biological properties.
Structural Representation
The biological activity of this compound is attributed to its interaction with various molecular targets. The compound is known to modulate enzyme activities and receptor interactions, leading to diverse biological effects.
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.
Case Studies and Research Findings
- Anticancer Activity : Research has indicated that derivatives of pyridine compounds exhibit anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that similar compounds effectively inhibited tumor growth in xenograft models .
- Anti-inflammatory Effects : A related compound was shown to reduce inflammatory markers in animal models, suggesting that this compound may possess anti-inflammatory properties .
- Neuroprotective Potential : Some studies have suggested that pyridine derivatives can protect neuronal cells against oxidative stress, indicating potential applications in neurodegenerative diseases .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
